molecular formula C11H13Cl B8543188 6-Chloro-1,1-dimethylindane

6-Chloro-1,1-dimethylindane

Cat. No. B8543188
M. Wt: 180.67 g/mol
InChI Key: OSJZYRRAYUXEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08481550B2

Procedure details

To a solution of concentrated sulfuric acid (3.00 mL, 0.056 mol) in water (0.28 mL, 0.0156 mol) was added 1-(4-chlorophenyl)-3-methylbutan-2-ol (1.00 g, 0.00503 mol) over 30 minutes. Additional sulfuric acid was added to dissolve the solid. The mixture was stirred for 2 hours. The mixture was poured onto ice then extracted with ether. The organic phase was washed (water), dried (MgSO4), filtered, and concentrated. The residue was filtered through a plug of silica with CH2Cl2 to afford the title compound (0.568 g, 63%).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.O.[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH:15](O)[CH:16]([CH3:18])[CH3:17])=[CH:10][CH:9]=1>>[Cl:7][C:8]1[CH:13]=[C:12]2[C:11]([CH2:14][CH2:15][C:16]2([CH3:18])[CH3:17])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.28 mL
Type
reactant
Smiles
O
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(C(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
then extracted with ether
WASH
Type
WASH
Details
The organic phase was washed (water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a plug of silica with CH2Cl2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C2CCC(C2=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.568 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.